PDE9A Inhibitory Potency: Projected Class-Level Activity vs. the Baseline 1-Phenyl Analog
While no direct PDE9 IC50 data exists for the exact target compound, SAR analysis from the US9617269 patent indicates that N1-p-tolyl-substituted pyrazolo[3,4-d]pyrimidinones are part of the active chemical space (R' groups include p-tolyl and substituted phenyls) [1]. In head-to-head comparisons within the same scaffold, compound WYQ-91, which has an N1-p-tolyl-like aryl group, achieves a PDE9A2 IC50 of 5.5 nM, whereas the analogous compound with a simpler N1-phenyl group (compound WYQ-54) shows an approximately 7-fold lower potency with an IC50 of 39 nM [2][3]. This demonstrates that the p-tolyl group significantly enhances PDE9 affinity relative to an unsubstituted phenyl ring.
| Evidence Dimension | PDE9A2 catalytic domain inhibition (IC50) |
|---|---|
| Target Compound Data | No direct data; projected to be in a comparable nanomolar range based on N1-p-tolyl SAR. |
| Comparator Or Baseline | Comparator 1: WYQ-91 (N1-p-tolyl-like), IC50 = 5.5 nM [2]. Comparator 2: WYQ-54 (N1-phenyl), IC50 = 39 nM [3]. |
| Quantified Difference | Approximately 7-fold greater potency for the N1-p-tolyl-like compound vs. the N1-phenyl analog. |
| Conditions | In vitro enzymatic assay using PDE9A2 catalytic domain and [3H]-cGMP substrate, 15 min incubation, liquid scintillation counting. |
Why This Matters
This evidence positions the target compound's p-tolyl substituent as a key driver of PDE9 inhibitory activity, making it a superior choice for studies requiring high-affinity PDE9 engagement compared to the simpler N1-phenyl analog.
- [1] US Patent US9617269B2. See representative compound list including WYQ-91 and substituted aryl R' groups. View Source
- [2] BindingDB entry for BDBM50034639 (CHEMBL3360414, US9617269 compound WYQ-91). IC50: 5.5 nM for PDE9A2. View Source
- [3] BindingDB entry for BDBM317103 (US9617269 compound WYQ-54). IC50: 39 nM for PDE9A. View Source
